Tris(6-methylheptane-2,4-dionato-O,O')chromium
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Overview
Description
Tris(6-methylheptane-2,4-dionato-O,O’)chromium: is an organometallic compound with the molecular formula C24H39CrO6 . It is characterized by its orange solid form and its solubility in organic solvents such as ether and methanol, while being insoluble in water . This compound is widely used in organic synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-methylheptane-2,4-dionato-O,O’)chromium typically involves the reaction of chromium(III) chloride with 6-methylheptane-2,4-dione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium center. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tris(6-methylheptane-2,4-dionato-O,O’)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state chromium oxides.
Reduction: Lower oxidation state chromium complexes.
Substitution: New chromium complexes with different ligands.
Scientific Research Applications
Chemistry: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. It is also employed in the synthesis of other organometallic compounds .
Biology: In biological research, this compound is used to study the interactions of chromium with biological molecules and its potential effects on biological systems .
Industry: In the industrial sector, Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used in the production of high-performance materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which Tris(6-methylheptane-2,4-dionato-O,O’)chromium exerts its effects involves coordination chemistry. The chromium center coordinates with the oxygen atoms of the 6-methylheptane-2,4-dionato ligands, forming a stable complex. This coordination allows the compound to participate in various catalytic cycles and chemical reactions, facilitating the transformation of substrates into desired products .
Comparison with Similar Compounds
Tris(acetylacetonato)chromium: Similar in structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.
Tris(benzoylacetonato)chromium: Contains benzoylacetonate ligands.
Tris(dibenzoylmethanato)chromium: Features dibenzoylmethanato ligands.
Uniqueness: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
94276-95-6 |
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Molecular Formula |
C24H39CrO6 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
chromium(3+);(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/3C8H14O2.Cr/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/q;;;+3/p-3/b3*8-5-; |
InChI Key |
FCYCKCBQLKPVLV-YXKGCPEZSA-K |
Isomeric SMILES |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Cr+3] |
Canonical SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Cr+3] |
Origin of Product |
United States |
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